2,5-Difluoro-4-(methylsulfanyl)phenol
Overview
Description
2,5-Difluoro-4-(methylsulfanyl)phenol: is a chemical compound with the molecular formula C7H6F2OS and a molecular weight of 176.19 g/mol It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-difluorophenol with methylthiol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,5-Difluoro-4-(methylsulfanyl)phenol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-4-(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-Methylsulfanylphenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,5-Difluoro-4-(methylthio)phenol: Similar structure but with a different sulfur-containing group.
Uniqueness
2,5-Difluoro-4-(methylsulfanyl)phenol is unique due to the combination of fluorine atoms and a methylsulfanyl group on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,5-difluoro-4-methylsulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJSMSGRIMBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288905 | |
Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-13-7 | |
Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,5-difluoro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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